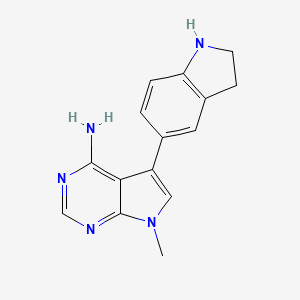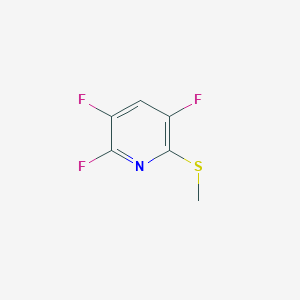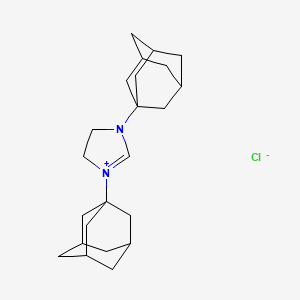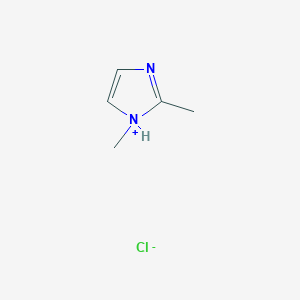
1,2-dimethyl-1H-imidazol-1-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1H-imidazol-1-ium;chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and a chloride ion as a counterion. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
1,2-Dimethylimidazolium chloride primarily targets inorganic perovskites , specifically CsPbI2Br . It interacts with these inorganic perovskites to improve the efficiency of solar cells .
Mode of Action
The compound forms ionic bonds with Cs+ and Pb2+ cations on the surface and at the grain boundaries of perovskite films . This interaction effectively heals/reduces the Cs+/I− vacancies and Pb-related defects . It also serves as a bridge between the perovskite and the hole-transport-layer for effective charge extraction and transfer .
Biochemical Pathways
The compound’s interaction with inorganic perovskites leads to suppressed non-radiative recombination loss in CsPbI2Br perovskite solar cells (PSCs) . This results in an impressive power conversion efficiency .
Result of Action
The application of 1,2-Dimethylimidazolium chloride in perovskite has led to astounding performance improvement of perovskite solar cells (PSCs) . Specifically, it results in an impressive power conversion efficiency of 17.02% .
Action Environment
The compound increases the hydrophobicity of the perovskite surface to further improve the stability of the CsPbI2Br PSCs . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-imidazol-1-ium;chloride can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylimidazole with hydrochloric acid. The reaction typically occurs under mild conditions, resulting in the formation of the desired compound. Another method involves the reaction of 1,2-dimethylimidazole with methyl chloride in the presence of a base, such as sodium hydroxide, to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .
化学反応の分析
Types of Reactions: 1,2-Dimethyl-1H-imidazol-1-ium;chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Acid-Base Reactions: It can react with acids and bases to form salts and other derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
科学的研究の応用
1,2-Dimethyl-1H-imidazol-1-ium;chloride has a wide range of scientific research applications, including:
類似化合物との比較
1,2-Dimethyl-1H-imidazol-1-ium;chloride can be compared with other similar compounds, such as:
1,3-Dimethylimidazolium chloride: Similar in structure but with different substitution patterns.
2-Chloro-1,3-dimethylimidazolinium chloride: Contains a chlorine atom at the 2-position, leading to different reactivity.
1,3-Dimethyl-1H-benzimidazolium iodide: Contains an additional benzene ring, resulting in different chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
特性
IUPAC Name |
1,2-dimethyl-1H-imidazol-1-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.ClH/c1-5-6-3-4-7(5)2;/h3-4H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVSXYQVNSKDFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C[NH+]1C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(Bromomethyl)-5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B6335115.png)
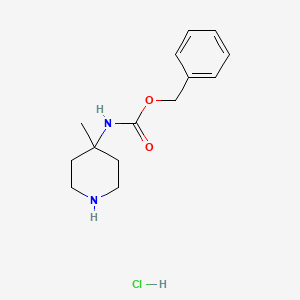
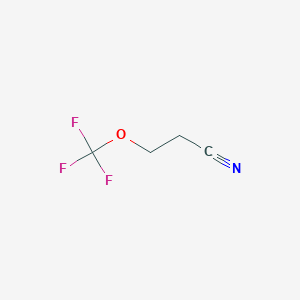
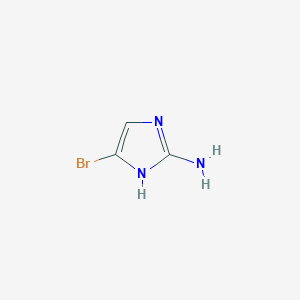
![9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride](/img/structure/B6335136.png)


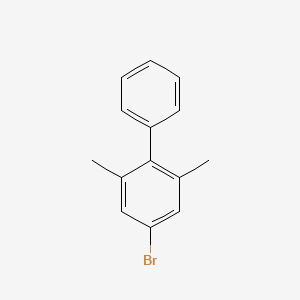
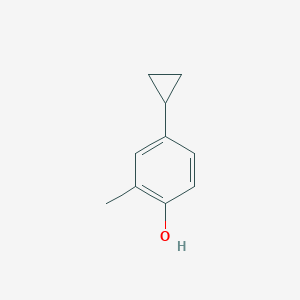

![2-{2-Chloro-6-hydroxy-5-[2-methylquinolin-8-ylaminomethyl]-3-oxo-3H-xanthen-9-YL}benzoic acid](/img/structure/B6335177.png)
